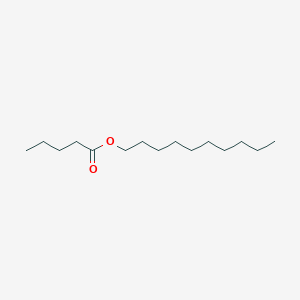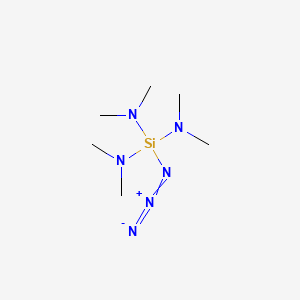
2,5-Dimethylphenanthrene
Descripción general
Descripción
2,5-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, with two methyl groups attached to the 2nd and 5th carbon atoms of the phenanthrene backbone .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethylphenanthrene consists of three fused benzene rings with two methyl groups attached to the 2nd and 5th carbon atoms . The average mass of this compound is 206.282 Da and the monoisotopic mass is 206.109543 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : Research by Jung and Koreeda (1989) describes a novel method for synthesizing dimethylphenanthrene isomers like 1,4-, 2,4-, and 3,4-dimethylphenanthrenes, utilizing furan/dimethyl-1-naphthyne cycloaddition and a deoxygenation process (Kee-Yong Jung & M. Koreeda, 1989).
- Vibrational and Spectroscopic Analysis : The vibrational, physical, and chemical properties of 3,6-Dimethylphenanthrene were extensively studied through various spectroscopic methods by Ali et al. (2015), highlighting the alterations in molecular structure due to methyl group additions (M. M. Ali et al., 2015).
Environmental and Biological Impact
- Antialgal Activity : Research by DellaGreca et al. (2001) synthesized dihydrophenanthrenes and phenanthrenes, including dimethylphenanthrene variants, to study their antialgal activity, which showed significant inhibition of algal growth (M. DellaGreca et al., 2001).
- Effects on Marine Life : Rhodes et al. (2005) investigated the impact of dimethylated polycyclic aromatic hydrocarbons, including 3,6-dimethylphenanthrene, on the embryonic development of the Japanese medaka, noting significant developmental abnormalities (S. Rhodes et al., 2005).
Analytical Techniques and Applications
- Chromatographic Analysis : Garrigues et al. (1989) explored the retention behavior of dimethylphenanthrene isomers in reversed-phase liquid chromatography, providing insights into their molecular shape and aiding in the identification of isomers in complex mixtures (P. Garrigues et al., 1989).2. NMR Spectroscopy Applications : Bavin, Bartle, and Smith (1965) utilized high-resolution nuclear magnetic resonance for the structural analysis of an ethyl-9,10-dimethylphenanthrene, showcasing the potential of NMR in determining the substitution positions in complex organic molecules (P. Bavin et al., 1965).
Propiedades
IUPAC Name |
2,5-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-6-9-15-14(10-11)8-7-13-5-3-4-12(2)16(13)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBPQRLLOPVKIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190198 | |
| Record name | Phenanthrene, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3674-66-6 | |
| Record name | 2,5-Dimethylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VDC4XL0HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Benzenesulfonic acid, 3-chloro-5-[(4-hydroxy-1-naphthalenyl)azo]-4-methyl-, monosodium salt](/img/structure/B1619766.png)

